JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

概要

説明

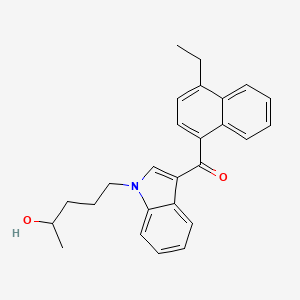

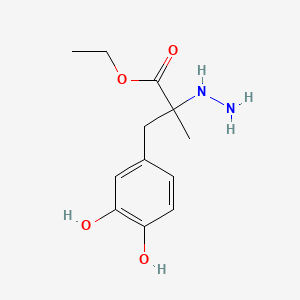

JWH 210 N-(4-ヒドロキシペンチル) 代謝物は、強力なカンナビミメティックアルキルインドールであるJWH 210から誘導された合成カンナビノイド代謝物です。この化合物は、JWH 210の予想される代謝物であり、血清および尿中で検出されます。 これは、肝臓での代謝的ヒドロキシル化の結果である、ペンチル側鎖にヒドロキシル基が存在することで構造的に特徴付けられます .

科学的研究の応用

JWH 210 N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids. Additionally, it is employed in the development of analytical methods for the detection of synthetic cannabinoids in forensic and clinical toxicology .

作用機序

JWH 210 N-(4-ヒドロキシペンチル) 代謝物の作用機序は、体内のカンナビノイド受容体との相互作用を伴います。JWH 210の代謝物として、カンナビノイド受容体1型(CB1)および2型(CB2)と同様の結合親和性を示すと予想されます。ペンチル側鎖のヒドロキシル化は、親化合物と比較して、その結合親和性と効力を変化させる可能性があります。 その作用に関与する正確な分子標的と経路は、現在も調査中です .

類似化合物の比較

JWH 210 N-(4-ヒドロキシペンチル) 代謝物は、JWH 018 N-(4-ヒドロキシペンチル) 代謝物やJWH 250 N-(4-ヒドロキシペンチル) 代謝物など、他の合成カンナビノイド代謝物に似ています。これらの化合物は、ペンチル側鎖にヒドロキシル基が存在することを含め、構造的類似性を共有しています。 JWH 210 N-(4-ヒドロキシペンチル) 代謝物は、構造中のエチルナフチル基のために、特定の結合親和性と効力でユニークです .

類似化合物のリスト

- JWH 018 N-(4-ヒドロキシペンチル) 代謝物

- JWH 250 N-(4-ヒドロキシペンチル) 代謝物

- JWH 122 N-(4-ヒドロキシペンチル) 代謝物

- JWH 073 N-(4-ヒドロキシペンチル) 代謝物

Safety and Hazards

JWH-210 may be neurotoxic to animals when administered in high doses . It is classified as a Schedule I Controlled Substance in the United States . It was also banned in Sweden as hazardous goods harmful to health . The safety data sheet suggests that no special measures are required in general, but consultation with a doctor is recommended in case of complaints .

将来の方向性

The consumption of synthetic cannabinoids has significantly increased in the last decade and the analysis of these compounds and their metabolites in human specimens is gaining interest in clinical and forensic toxicology . Future research will likely focus on further understanding the disposition of these compounds and their metabolites in consumers, as well as their potential health effects .

生化学分析

Biochemical Properties

JWH-210 4-Hydroxypentyl plays a significant role in biochemical reactions, particularly in the metabolism of synthetic cannabinoids. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which hydroxylate the alkyl side chain of JWH-210 in the liver . This hydroxylation process converts JWH-210 into JWH-210 4-Hydroxypentyl, which can then be detected in serum and urine . The interactions between JWH-210 4-Hydroxypentyl and these enzymes are crucial for understanding the metabolic pathways and potential effects of synthetic cannabinoids.

Cellular Effects

JWH-210 4-Hydroxypentyl has various effects on different types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, particularly CB1 and CB2 receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, JWH-210 4-Hydroxypentyl has been shown to reduce the expression levels of T-cell activators and cytokines in immune cells, indicating its potential immunosuppressive effects . Additionally, it can alter cell viability and induce cytotoxicity in certain cell types .

Molecular Mechanism

The mechanism of action of JWH-210 4-Hydroxypentyl involves its binding interactions with cannabinoid receptors and other biomolecules. It acts as a potent agonist at both CB1 and CB2 receptors, with high binding affinity . This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. JWH-210 4-Hydroxypentyl can also inhibit or activate specific enzymes, further influencing cellular processes . Changes in gene expression are another critical aspect of its molecular mechanism, as it can modulate the transcription of genes involved in immune response and other cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH-210 4-Hydroxypentyl can change over time. The compound’s stability and degradation are essential factors to consider. JWH-210 4-Hydroxypentyl is relatively stable when stored at -20°C, with a shelf life of up to five years . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to JWH-210 4-Hydroxypentyl can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of JWH-210 4-Hydroxypentyl vary with different dosages in animal models. At lower doses, it can induce mild physiological effects, such as alterations in mood and perception . Higher doses can lead to more severe effects, including acute psychotic episodes, convulsions, and even lethal outcomes . These dosage-dependent effects highlight the importance of understanding the threshold levels and potential toxicities associated with JWH-210 4-Hydroxypentyl.

Metabolic Pathways

JWH-210 4-Hydroxypentyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes hydroxylate the alkyl side chain of JWH-210, converting it into JWH-210 4-Hydroxypentyl. This metabolite can then be further processed and excreted in urine . The interactions between JWH-210 4-Hydroxypentyl and these enzymes are crucial for understanding its metabolic flux and the levels of metabolites produced.

Transport and Distribution

Within cells and tissues, JWH-210 4-Hydroxypentyl is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of JWH-210 4-Hydroxypentyl within different cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects.

Subcellular Localization

The subcellular localization of JWH-210 4-Hydroxypentyl plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall efficacy. Studying the subcellular distribution of JWH-210 4-Hydroxypentyl provides valuable insights into its biochemical and cellular effects.

準備方法

合成経路と反応条件

JWH 210 N-(4-ヒドロキシペンチル) 代謝物の合成は、通常、親化合物であるJWH 210のヒドロキシル化を伴います。このプロセスは、制御された条件下でさまざまなヒドロキシル化剤を使用して行うことができます。 反応は一般的に、ジクロロメタンまたはメタノールなどの有機溶媒中で、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用することを含みます .

工業的生産方法

JWH 210 N-(4-ヒドロキシペンチル) 代謝物の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、大規模な反応器と反応条件の正確な制御を伴い、高収率と高純度が保証されます。 生成物は、カラムクロマトグラフィーまたは再結晶などの技術を使用して精製されます .

化学反応の分析

反応の種類

JWH 210 N-(4-ヒドロキシペンチル) 代謝物は、以下を含むいくつかの種類の化学反応を起こします。

酸化: ヒドロキシル基は、さらに酸化されてケトンまたはカルボン酸を形成することができます。

還元: ヒドロキシル基は、還元されて対応するアルカンを形成することができます。

一般的な試薬と条件

酸化: 酸性または塩基性条件での過マンガン酸カリウム、三酸化クロム、または過酸化水素。

還元: 無水溶媒中の水素化アルミニウムリチウムまたは水素化ホウ素ナトリウム。

生成される主要な生成物

酸化: ケトンまたはカルボン酸の生成。

還元: アルカンの生成。

科学研究への応用

JWH 210 N-(4-ヒドロキシペンチル) 代謝物は、主に法医学および毒性学研究で使用されています。これは、生物学的試料中の合成カンナビノイドの検出と定量のための分析基準として役立ちます。この化合物は、合成カンナビノイドの代謝と薬物動態を調査する研究にも使用されています。 さらに、法医学および臨床毒性学における合成カンナビノイドの検出のための分析方法の開発にも使用されます .

類似化合物との比較

JWH 210 N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites such as JWH 018 N-(4-hydroxypentyl) metabolite and JWH 250 N-(4-hydroxypentyl) metabolite. These compounds share structural similarities, including the presence of a hydroxyl group on the pentyl side chain. JWH 210 N-(4-hydroxypentyl) metabolite is unique in its specific binding affinity and potency due to the ethylnaphthyl group in its structure .

List of Similar Compounds

- JWH 018 N-(4-hydroxypentyl) metabolite

- JWH 250 N-(4-hydroxypentyl) metabolite

- JWH 122 N-(4-hydroxypentyl) metabolite

- JWH 073 N-(4-hydroxypentyl) metabolite

特性

IUPAC Name |

(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNSSTWZDKYLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017821 | |

| Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-37-6 | |

| Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)